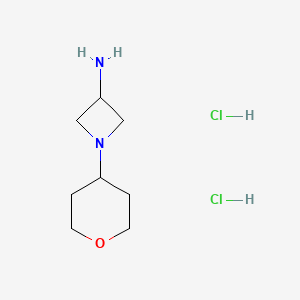

1-(Oxan-4-yl)azetidin-3-amine dihydrochloride

Description

Introduction and Contextual Framework

Historical development of azetidine chemistry

The historical development of azetidine chemistry traces its origins to the early twentieth century, with significant foundational work establishing the synthetic routes and reactivity patterns of four-membered nitrogen heterocycles. The azetidine ring system, characterized by its considerable ring strain of approximately 25.4 kcal/mol, has evolved from a synthetic curiosity to a valuable scaffold in modern organic chemistry. The emergence of azetidine chemistry was initially driven by the discovery of naturally occurring beta-lactam antibiotics, which spurred intensive research into four-membered nitrogen-containing rings.

The development of synthetic methodologies for azetidine construction has progressed through several distinct phases. Early synthetic approaches relied heavily on cyclization reactions of appropriately substituted linear precursors, often requiring harsh reaction conditions due to the inherent ring strain. The evolution of azetidine synthesis has been marked by the development of more sophisticated cyclization strategies, including the use of organometallic reagents and transition metal catalysis. Recent advances have focused on strain-release photocatalysis and radical-mediated ring formation, expanding the synthetic accessibility of complex azetidine derivatives.

The pharmacological significance of azetidine-containing compounds became apparent through the study of naturally occurring azetidine-2-carboxylic acid, a toxic proline mimic found in certain plant species. This discovery highlighted the potential of azetidine scaffolds as bioisosteres for other amino acid residues, leading to increased interest in their medicinal chemistry applications. The development of azetidine chemistry has been characterized by the challenge of balancing ring strain with synthetic utility, requiring innovative approaches to harness the reactivity of these strained heterocycles while maintaining their structural integrity.

Classification of oxan-4-yl-azetidine derivatives in heterocyclic chemistry

Oxan-4-yl-azetidine derivatives represent a specialized class within the broader category of bicyclic heterocyclic compounds that combine oxygen and nitrogen heteroatoms in distinct ring systems. The classification of these compounds follows the established heterocyclic nomenclature principles, where the oxan moiety (also known as tetrahydropyran) provides a six-membered oxygen-containing ring, while the azetidine component contributes a four-membered nitrogen-containing ring. This dual-ring architecture places these compounds in the category of mixed heterocyclic systems, which are characterized by the presence of different heteroatoms in separate but connected ring structures.

The oxan ring system, with its six-membered configuration, exhibits characteristics typical of saturated oxygen heterocycles, including chair conformation preferences and relatively low ring strain. The tetrahydropyran framework provides conformational stability and serves as a structural anchor for the more reactive azetidine component. The combination of these two ring systems creates a unique chemical environment where the conformational constraints of the oxan ring influence the reactivity patterns of the attached azetidine moiety.

Within the broader classification of heterocyclic compounds, oxan-4-yl-azetidine derivatives are categorized as saturated heterocycles containing both nitrogen and oxygen heteroatoms. The presence of the azetidine ring introduces significant ring strain into the molecular framework, while the oxan component provides conformational rigidity and potential sites for further functionalization. This classification system recognizes the distinct chemical properties that arise from the combination of different ring sizes and heteroatom types within a single molecular framework.

Nomenclature systems and identifiers

IUPAC naming conventions

The International Union of Pure and Applied Chemistry naming system for 1-(oxan-4-yl)azetidin-3-amine dihydrochloride follows established conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The systematic name reflects the hierarchical approach to nomenclature, where the azetidine ring serves as the principal functional group, and the oxan substituent is named as a substituted tetrahydropyran moiety. The IUPAC name "this compound" indicates the substitution pattern where the oxan ring is attached at the nitrogen position of the azetidine ring, and an amino group is present at the 3-position of the azetidine core.

The nomenclature system employs the Hantzsch-Widman conventions for naming heterocyclic parent hydrides, which provide standardized methods for describing ring systems containing heteroatoms. The term "oxan" specifically refers to the six-membered oxygen-containing ring (tetrahydropyran), while "azetidine" designates the four-membered nitrogen-containing ring. The positional numbering system follows established protocols, with the nitrogen atom in the azetidine ring receiving position 1, and subsequent carbon atoms numbered sequentially.

The designation "dihydrochloride" in the systematic name indicates the presence of two hydrochloride counterions, reflecting the protonation state of the basic nitrogen centers in the molecule. This nomenclature convention is essential for accurately describing the salt form of the compound, which significantly affects its solubility, stability, and handling characteristics. The complete IUPAC name provides unambiguous identification of the molecular structure, including stereochemical information and the specific salt form present in the compound.

InChI and InChIKey representations

The International Chemical Identifier system provides a standardized method for representing the molecular structure of this compound through alphanumeric strings that encode structural information. The InChI representation for this compound is "InChI=1S/C8H16N2O.2ClH/c9-7-5-10(6-7)8-1-3-11-4-2-8;;/h7-8H,1-6,9H2;2*1H", which provides a comprehensive description of the molecular connectivity, including the arrangement of atoms, bonds, and the presence of the hydrochloride salt components.

The InChI string systematically encodes the molecular structure by describing the connectivity patterns of atoms within the molecule. The main component "C8H16N2O" represents the organic base molecule, while "2ClH" indicates the presence of two hydrochloride units. The connectivity information "/c9-7-5-10(6-7)8-1-3-11-4-2-8" describes the specific bonding pattern between atoms, enabling precise reconstruction of the molecular structure from the string representation.

The corresponding InChIKey "UHBNMWXRISILOK-UHFFFAOYSA-N" provides a fixed-length hash representation derived from the full InChI string, facilitating database searches and computational applications. This standardized identifier system enables unambiguous identification of the compound across different databases and software platforms, ensuring consistency in chemical information exchange. The InChI and InChIKey representations are particularly valuable for computational chemistry applications, where precise molecular identification is essential for property prediction and structure-activity relationship studies.

SMILES notations and computational identifiers

The Simplified Molecular Input Line Entry System provides a compact string notation for representing the structure of this compound as "C1COCCC1N2CC(C2)N.Cl.Cl". This notation systematically describes the molecular structure through a linear string that encodes the connectivity and chemical features of the compound. The SMILES representation breaks down the structure into distinct components: the oxan ring "C1COCCC1", the azetidine ring with amino substitution "N2CC(C2)N", and the two chloride counterions "Cl.Cl".

The SMILES notation employs specific conventions for representing ring structures, where numerical digits indicate ring closure points and enable the description of cyclic molecular frameworks within a linear string format. The oxan moiety is represented by the pattern "C1COCCC1", where the oxygen atom is incorporated into the six-membered ring structure, and the numerical identifier "1" indicates the ring closure. Similarly, the azetidine component is encoded as "N2CC(C2)N", where the nitrogen atom participates in the four-membered ring, and the amino substituent is explicitly represented.

Properties

IUPAC Name |

1-(oxan-4-yl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c9-7-5-10(6-7)8-1-3-11-4-2-8;;/h7-8H,1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBNMWXRISILOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Azetidine-3-amine Synthesis Approaches

The azetidine-3-amine scaffold, to which 1-(Oxan-4-yl)azetidin-3-amine belongs, is a privileged structure in medicinal chemistry. Its preparation has been approached via several synthetic routes:

- Direct displacement of azetidine electrophiles with amine nucleophiles

- Strain-release ring-opening of azabicyclobutane intermediates

- Reductive amination of azetidine precursors

- Cyclization and coupling reactions involving azetidine ring formation

Among these, the direct displacement method offers simplicity and broad functional group tolerance, making it highly relevant for preparing substituted azetidine-3-amines such as 1-(Oxan-4-yl)azetidin-3-amine dihydrochloride.

Direct Displacement Method Using Azetidine Electrophiles

A robust and straightforward method involves the nucleophilic displacement of a leaving group on an azetidine electrophile by an amine nucleophile. This method has been demonstrated extensively with 1-benzhydrylazetidin-3-yl methanesulfonate as the electrophile.

- Reaction Conditions: Mixing the azetidine electrophile with the amine nucleophile in acetonitrile at 80 °C.

- Yield: Moderate to high isolated yields (up to 72% or more) depending on the amine used.

- Functional Group Tolerance: Compatible with secondary amines, primary amines, anilines, and even complex pharmacologically active amines.

- Advantages: No need for flame-dried glassware or cryogenic conditions; mild and operationally simple "mix-and-heat" protocol.

- Limitations: Primary amines give moderate to low yields but are still viable; sterically hindered amines may reduce yields.

This approach is particularly advantageous over strain-release methods, which require cryogenic conditions and are incompatible with certain functional groups such as carbamates and free alcohols.

Application to this compound

Although specific literature directly detailing the synthesis of this compound is limited, the preparation can be inferred from the general displacement methodology applied to azetidine-3-amines with substituted amines.

- Step 1: Preparation of an azetidine electrophile such as 1-benzhydrylazetidin-3-yl methanesulfonate.

- Step 2: Nucleophilic substitution with 4-oxan-4-ylamine (a primary or secondary amine bearing the tetrahydropyran ring) under heating in acetonitrile.

- Step 3: Isolation and purification of the product, followed by conversion to the dihydrochloride salt to enhance solubility and stability.

This method benefits from the tolerance of the oxan (tetrahydropyran) ring and the amine functionality under the reaction conditions.

Comparative Data Table: Displacement Reaction Yields with Various Amines

| Amine Nucleophile | Product Yield (%) | Notes |

|---|---|---|

| Piperidine (secondary cyclic amine) | 72 | High yield, no base required |

| N-Methylbenzylamine (acyclic amine) | 69 | Good yield, compares favorably to strain-release method |

| 1,2,3,4-Tetrahydroquinoline (aniline) | 34 | Moderate yield, demonstrates aniline compatibility |

| Diisopropylamine (sterically hindered) | 49 | Moderate yield despite steric hindrance |

| Benzylamine (primary amine) | 48 | Moderate yield, primary amines viable |

| Alpha-methylbenzylamine (primary amine) | 60 | Good yield for primary amine |

| Octylamine (primary amine) | 47 | Moderate yield |

| 5-Methoxytryptamine (complex amine) | 17 | Low yield, late-stage azetidinylation |

Note: The above yields are representative of analogous azetidine-3-amine displacement reactions and provide insight into expected outcomes for 1-(Oxan-4-yl)azetidin-3-amine synthesis.

Advantages of the Displacement Method for 1-(Oxan-4-yl)azetidin-3-amine

- Operational Simplicity: The reaction proceeds by simple mixing and heating without stringent conditions.

- Functional Group Compatibility: The oxan ring and amine functionalities are stable under the reaction conditions.

- Versatility: Can be applied to a wide range of amines, including those with medicinally relevant substituents.

- Yield Efficiency: Generally provides moderate to high yields, suitable for scale-up.

Additional Notes on Alternative Methods

- Strain-Release Methodology: While effective for some azetidine-3-amines, this method is less suitable for substrates with sensitive functional groups like oxan rings due to harsh conditions and incompatibility with primary amines.

- Reductive Amination and Cyclization: These methods are more complex and less commonly applied for this specific substitution pattern but may be used in multi-step syntheses.

Chemical Reactions Analysis

1-(Oxan-4-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(Oxan-4-yl)azetidin-3-amine dihydrochloride. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells.

Table: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 0.051 |

| BxPC-3 | 0.066 |

| WI38 (normal) | 0.36 |

The compound's mechanism of action appears to involve inducing apoptosis in cancer cells, potentially through interaction with DNA or critical signaling pathways that regulate cell growth and survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound in various biological contexts:

- Study on Pancreatic Cancer : A detailed study evaluated its effects on pancreatic cancer cell lines, demonstrating strong antiproliferative effects with low IC50 values compared to normal fibroblast cells, suggesting selectivity for cancerous tissues.

- Comparative Analysis with Other Anticancer Agents : In comparative studies, this compound exhibited enhanced activity relative to other known anticancer agents, attributed to its unique structural features that facilitate better interactions with target proteins involved in cell growth regulation.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₈H₁₆N₂O·2HCl

- Molecular Weight : 237.15 g/mol (free base: 156.23 g/mol; HCl contributes 72.92 g/mol).

- Functional Groups : Azetidine ring (high ring strain, nucleophilic amine), tetrahydropyran (ether oxygen, lipophilic character), and dihydrochloride salt (enhanced polarity) .

This compound is commercially available from global suppliers like Enamine Ltd and CymitQuimica, with prices ranging from €621 (50 mg) to €1,713 (500 mg), reflecting its use in high-value research .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The azetidin-3-amine core is a common scaffold in medicinal chemistry. Substituent variations significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Physicochemical and Reactivity Differences

- Lipophilicity : The oxan-4-yl group confers moderate lipophilicity (logP ≈ 1.2), whereas pyridin-4-yl (logP ≈ 0.5) and pyrimidin-4-yl (logP ≈ 0.3) analogues are more polar due to aromatic nitrogen atoms .

- Solubility : Dihydrochloride salts universally improve aqueous solubility (>50 mg/mL in water for oxan-4-yl variant) compared to free bases .

- Reactivity : The azetidine ring undergoes ring-opening under acidic conditions. Pyridin-4-yl and pyrimidin-4-yl substituents stabilize the ring via conjugation, whereas oxan-4-yl provides steric protection .

Biological Activity

1-(Oxan-4-yl)azetidin-3-amine dihydrochloride is a synthetic compound characterized by its unique structural features, including an oxan ring and an azetidine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C8H16N2O·2HCl

- Molecular Weight : 229.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that it may modulate the activity of these targets, although the exact pathways remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study screening various synthesized compounds, it was found to be effective against several microbial strains, including:

- Bacillus anthracis

- Staphylococcus aureus

- Candida albicans

The structure-activity relationship (SAR) analysis suggested that modifications to the compound could enhance its antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is hypothesized to act as an autophagy inducer, which is beneficial in the treatment of cancer and other diseases where autophagy plays a critical role. In vitro studies have shown that it can effectively induce autophagy in cancer cell lines, leading to apoptosis and reduced cell viability .

Study on Antimicrobial Activity

In a controlled experiment, a series of azetidinones including this compound were synthesized and tested for their antimicrobial activity. The results demonstrated potent activity against the aforementioned pathogens, establishing a clear link between structural features and biological efficacy. The study highlighted the importance of specific substituents on the azetidine ring in enhancing antimicrobial properties .

Autophagy Induction in Cancer Cells

A recent study focused on the potential of this compound as an autophagy inducer in cancer therapy. The compound was administered to various cancer cell lines, and results indicated a significant increase in autophagic markers compared to control groups. This suggests that it could be developed into a therapeutic agent targeting autophagy-related pathways in cancer treatment .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus anthracis | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Table 2: Autophagy Induction Effects

| Cell Line | Treatment Concentration (µM) | Autophagy Markers (Fold Increase) |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | 3.5 |

| HeLa (Cervical Cancer) | 20 | 4.2 |

| A549 (Lung Cancer) | 15 | 2.8 |

Q & A

Q. What synthetic routes are recommended for preparing 1-(Oxan-4-yl)azetidin-3-amine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling oxan-4-amine derivatives with azetidin-3-amine precursors. Key steps include:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the azetidine amine during coupling to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Acidification for Salt Formation : Final treatment with HCl in methanol or ethanol ensures dihydrochloride salt formation .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of oxan-4-yl to azetidin-3-amine) and temperature (60–80°C) to enhance yields .

Q. How can the purity of this compound be rigorously assessed?

Methodological Answer: Purity is validated using:

-

HPLC Analysis : Utilize a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 10:90 gradient). Monitor UV absorbance at 254 nm .

-

Spectrophotometry : Quantify amine content via derivatization with ninhydrin or o-phthalaldehyde, measuring absorbance at 570 nm .

-

Critical Parameters :

Parameter Requirement Column Temperature 25–30°C Flow Rate 1.0 mL/min Injection Volume 10–20 µL Purity Threshold ≥95% (HPLC area %)

Q. What spectroscopic and crystallographic methods are suitable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 or D2O as solvents. Key signals:

- X-ray Crystallography : Grow crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL for small-molecule resolution, focusing on hydrogen bonding between the dihydrochloride and amine groups .

Advanced Research Questions

Q. How can researchers address hygroscopicity and stability challenges during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, desiccated containers with silica gel to mitigate hygroscopicity .

- Stability Studies :

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?

Methodological Answer:

- Enzyme Inhibition Assays :

- Molecular Docking : Employ AutoDock Vina to model binding poses, focusing on hydrogen bonds between the azetidine amine and catalytic residues .

Contradictions and Recommendations

- Storage Stability : recommends –20°C, while other studies use room temperature for short-term storage. To resolve, conduct comparative stability tests under both conditions.

- Purity Thresholds : Some sources report ≥95% purity , while others use ≥98% . Standardize validation protocols using pharmacopeial guidelines (e.g., British Pharmacopoeia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.